Oppositin
Description
Oppositin is a bioactive compound whose structural and pharmacological properties have drawn interest in chemical biology and drug discovery research. This article synthesizes authoritative frameworks from diverse sources to outline systematic approaches for comparing this compound with structurally or functionally related molecules.
Properties
Molecular Formula |
C24H20O7 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5,7-dimethoxy-6-(5-methoxy-6-methyl-4-oxopyran-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C24H20O7/c1-13-23(28-3)16(26)11-19(30-13)22-18(27-2)12-20-21(24(22)29-4)15(25)10-17(31-20)14-8-6-5-7-9-14/h5-12H,1-4H3 |
InChI Key |
GVWXIXXSXKCKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=C(O1)C2=C(C=C3C(=C2OC)C(=O)C=C(O3)C4=CC=CC=C4)OC)OC |
Synonyms |
oppositin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Descriptors for Comparative Analysis
| Descriptor | This compound (Hypothetical) | Analog A | Analog B |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.4 | 342.1 | 368.2 |
| SMILES | C=CC1C(O)CC2C1C(=O)O2 | C=CC1C(O)CC3C1CO3 | C=CC1C(S)CC2C1C(=O)O2 |
| Functional Groups | Ketone, hydroxyl | Ester, hydroxyl | Thioether, ketone |
Note: Structural data inferred from cheminformatics standards in .
Bioactivity Profiling
Bioactivity clustering, as demonstrated in , reveals that compounds with analogous structures often target similar proteins. For example, kinase inhibitors with shared scaffolds (e.g., pyrrolopyrimidines) cluster together in hierarchical analyses, correlating with their inhibition of overlapping targets like BTK or p38 MAPK .
Table 2: Comparative Bioactivity Data
| Compound | Target Protein (IC50, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| This compound | Kinase X: 12 ± 3 | 1:5.6 |
| Analog A | Kinase X: 18 ± 4 | 1:4.2 |
| Analog B | Kinase Y: 8 ± 2 | 1:9.1 |
Source: Hypothetical data modeled after KLSD database conventions .
Target Interaction Networks
Machine learning methods, such as SVM-based prediction (), integrate chemical structure and mass spectrometry data to map compound-target interactions. For instance, this compound’s hypothetical affinity for Kinase X could be validated by comparing its predicted binding motifs (e.g., hydrogen-bond donors) with those of confirmed inhibitors .
Challenges and Limitations in Comparative Studies
- Data Availability : Only 51–62% of patented compounds are accurately extracted and linked to bioactivity data in automated databases like SureChEMBL and IBM SIIP . This gap may obscure this compound’s true structural or functional analogs.
- Spectral Validation : Spectral data (e.g., 13C-NMR, IR) are critical for structural confirmation but require rigorous cross-referencing with repositories like KLSD or Merck Index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
